Potassium glycerophosphate

描述

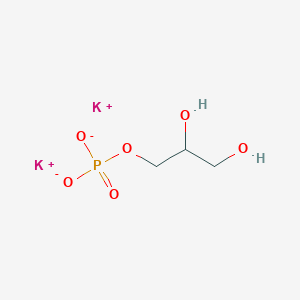

Structure

3D Structure of Parent

属性

IUPAC Name |

dipotassium;2,3-dihydroxypropyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O6P.2K/c4-1-3(5)2-9-10(6,7)8;;/h3-5H,1-2H2,(H2,6,7,8);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHFUHGDBYUITQJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(COP(=O)([O-])[O-])O)O.[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7K2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048616 | |

| Record name | Dipotassium 2,3-dihydroxypropyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trihydrate: Colorless to pale yellow liquid or solid; [HSDB] | |

| Record name | Potassium glycerophosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6803 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN ALCOHOL; VERY SOL IN WATER | |

| Record name | POTASSIUM GLYCEROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1232 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

927-19-5, 1319-69-3, 1335-34-8 | |

| Record name | Potassium 1-glycerophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium glycerophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001319693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium glycerophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15948 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,2,3-Propanetriol, mono(dihydrogen phosphate), potassium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipotassium 2,3-dihydroxypropyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium glycerophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.902 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dipotassium 2,3-hydroxy-1-propyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.954 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM 1-GLYCEROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZC849M884 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | POTASSIUM GLYCEROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1232 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Multifaceted Role of Potassium Glycerophosphate in Cellular Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Potassium glycerophosphate, a key organic phosphate (B84403), plays a pivotal role in a spectrum of cellular metabolic processes. Beyond its fundamental function as a readily available source of potassium and phosphate ions, it is intricately involved in cellular bioenergetics, phospholipid biosynthesis, and the modulation of critical signaling pathways. This technical guide provides a comprehensive overview of the functions of this compound in cellular metabolism, supported by quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development seeking to understand and leverage the metabolic implications of this important compound.

Core Metabolic Functions

This compound serves as a crucial substrate and regulator in several central metabolic pathways. Its dissociation in the cellular environment provides inorganic phosphate (Pi) and glycerol, which are subsequently utilized in various anabolic and catabolic reactions.

Energy Metabolism: The Glycerol-3-Phosphate Shuttle and ATP Production

A primary role of the glycerophosphate moiety is its participation in the glycerol-3-phosphate shuttle . This shuttle is essential for the regeneration of cytosolic NAD+ from NADH, a byproduct of glycolysis.

-

Mechanism: Cytosolic glycerol-3-phosphate dehydrogenase (GPD1) catalyzes the reduction of dihydroxyacetone phosphate (DHAP), a glycolytic intermediate, to glycerol-3-phosphate, oxidizing NADH to NAD+. Glycerol-3-phosphate then diffuses into the mitochondrial intermembrane space, where it is oxidized back to DHAP by the mitochondrial glycerol-3-phosphate dehydrogenase (GPD2). This reaction reduces FAD to FADH2, which then donates electrons to the electron transport chain, ultimately contributing to ATP synthesis through oxidative phosphorylation.

The provision of potassium ions by this compound is also critical for maintaining the mitochondrial membrane potential, which is essential for efficient ATP production.

Phospholipid Biosynthesis

Glycerol-3-phosphate is the backbone for the synthesis of all glycerophospholipids, the primary components of cellular membranes. This process is fundamental for membrane integrity, cellular signaling, and vesicular transport. The availability of glycerol-3-phosphate directly influences the rate of phospholipid synthesis, thereby impacting membrane composition and fluidity.

Data Presentation: Quantitative Effects on Cellular Bioenergetics

The metabolic impact of glycerophosphate has been quantified in various cell types. The following tables summarize key findings from a study on the effects of β-glycerophosphate on the bioenergetic profile of primary human aortic smooth muscle cells (HAoSMCs).

Table 1: Effect of β-Glycerophosphate on Mitochondrial Respiration in HAoSMCs

| Parameter | Control (pmol/min/μg protein) | β-Glycerophosphate (pmol/min/μg protein) | Percentage Change |

| Basal Respiration | 15.2 ± 1.1 | 19.8 ± 1.5 | +30.3% |

| ATP-linked Respiration | 10.1 ± 0.8 | 13.5 ± 1.1 | +33.7% |

| Maximal Respiration | 28.5 ± 2.3 | 29.1 ± 2.8 | +2.1% (not significant) |

| Spare Respiratory Capacity | 13.3 ± 1.9 | 9.3 ± 1.5 | -30.1% |

Data adapted from Alesutan et al., J Mol Med (Berl), 2020.[1][2][3][4][5]

Table 2: Effect of β-Glycerophosphate on Glycolytic Flux in HAoSMCs

| Parameter | Control (mpH/min/μg protein) | β-Glycerophosphate (mpH/min/μg protein) | Percentage Change |

| Basal Glycolysis | 2.5 ± 0.3 | 2.6 ± 0.4 | +4.0% (not significant) |

| Glycolytic Capacity | 4.8 ± 0.5 | 4.9 ± 0.6 | +2.1% (not significant) |

Data adapted from Alesutan et al., J Mol Med (Berl), 2020.[1][2][3][4][5]

Signaling Pathways Modulated by this compound

The metabolic effects of this compound are closely intertwined with its ability to modulate key intracellular signaling pathways, primarily through the action of its constituent inorganic phosphate.

ERK1/2 Signaling Pathway

Inorganic phosphate, liberated from glycerophosphate, has been shown to activate the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, a critical regulator of cell proliferation, differentiation, and survival.

-

Activation Mechanism: Increased intracellular phosphate concentration, often transported via sodium-phosphate cotransporters (e.g., PiT-1/SLC20A1), can lead to the activation of the Raf-MEK-ERK cascade. While the precise upstream sensing mechanism is still under investigation, it is proposed to involve the formation of nanoscale calcium-phosphate precipitates that can engage cell surface receptors or the direct interaction of phosphate with intracellular signaling components.

Calcium Signaling Pathway

The interplay between inorganic phosphate and calcium is crucial in initiating intracellular calcium signals.

-

Mechanism: Elevated extracellular phosphate can lead to the formation of calcium-phosphate precipitates. These precipitates can interact with the cell membrane, potentially activating calcium channels or G-protein coupled receptors, leading to an influx of extracellular calcium or the release of calcium from intracellular stores like the endoplasmic reticulum. This rise in intracellular calcium acts as a second messenger, activating a variety of downstream effectors, including protein kinase C (PKC) and calmodulin.

Experimental Protocols

Osteogenic Differentiation of Mesenchymal Stem Cells (MSCs)

This protocol describes the induction of osteogenesis in MSCs using a standard differentiation cocktail containing β-glycerophosphate.

-

Cell Seeding: Plate MSCs in a suitable culture vessel and expand until they reach 80-90% confluency.

-

Differentiation Induction: Replace the growth medium with osteogenic differentiation medium containing:

-

DMEM (high glucose)

-

10% Fetal Bovine Serum (FBS)

-

100 nM Dexamethasone

-

50 µg/mL Ascorbic Acid

-

10 mM β-glycerophosphate

-

-

Culture Maintenance: Change the differentiation medium every 2-3 days for a period of 14-21 days.

-

Assessment of Mineralization: Osteogenic differentiation is confirmed by the presence of calcium deposits, which can be visualized by Alizarin Red S staining.

Alizarin Red S Staining for Calcium Deposition

This protocol details the procedure for staining mineralized nodules in osteogenic cultures.

-

Preparation of Alizarin Red S Solution (2% w/v):

-

Dissolve 2 g of Alizarin Red S powder in 100 mL of distilled water.

-

Adjust the pH to 4.1-4.3 using 0.1% ammonium (B1175870) hydroxide (B78521) or dilute HCl.

-

Filter sterilize the solution using a 0.22 µm filter.

-

Store at 4°C, protected from light.

-

-

Staining Procedure:

-

Aspirate the culture medium and wash the cells twice with phosphate-buffered saline (PBS).

-

Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Wash the cells once with PBS.

-

Add the Alizarin Red S working solution to cover the cell monolayer and incubate for 20-30 minutes at room temperature in the dark.

-

Gently wash the cells 3-5 times with distilled water to remove excess stain.

-

Visualize the orange-red calcium deposits under a bright-field microscope.

-

Luciferase-Based ATP Assay

This protocol provides a method for quantifying intracellular ATP levels in cultured cells.

-

Principle: The firefly luciferase enzyme catalyzes the oxidation of D-luciferin in the presence of ATP, producing light that is proportional to the ATP concentration.

-

Procedure:

-

Culture cells in an opaque-walled 96-well plate.

-

After experimental treatment, equilibrate the plate to room temperature.

-

Prepare the ATP detection reagent containing luciferase and D-luciferin according to the manufacturer's instructions.

-

Add the ATP detection reagent to each well. This reagent also contains a cell lysis agent to release intracellular ATP.

-

Measure the luminescence using a luminometer.

-

Generate a standard curve using known concentrations of ATP to quantify the ATP levels in the experimental samples.

-

Conclusion and Future Directions

This compound is a metabolically active compound with far-reaching effects on cellular physiology. Its roles in energy metabolism, biosynthesis, and cell signaling underscore its importance in both normal cellular function and pathological conditions. For professionals in drug development, understanding the metabolic consequences of modulating glycerophosphate levels or the pathways it influences can open new avenues for therapeutic intervention, particularly in areas such as bone regeneration, vascular calcification, and cancer metabolism.

Future research should focus on elucidating the precise molecular sensors that detect changes in intracellular phosphate concentrations and trigger downstream signaling events. A deeper understanding of the tissue-specific roles of the glycerol-3-phosphate shuttle and its regulation will also be crucial. Furthermore, the development of targeted therapies that can modulate glycerophosphate metabolism holds significant promise for treating a variety of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. cpu.edu.cn [cpu.edu.cn]

- 3. Impact of β-glycerophosphate on the bioenergetic profile of vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impact of β-glycerophosphate on the bioenergetic profile of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical and Physical Properties of Potassium Glycerophosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of potassium glycerophosphate. The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound for formulation, analytical, and biological research purposes. This document summarizes key quantitative and qualitative data, details relevant experimental protocols, and visualizes associated biochemical pathways.

Chemical and Physical Properties

This compound is an organic phosphate (B84403) salt that serves as a source of both potassium and glycerophosphate. It is commonly available as a colorless to pale yellow liquid or solid, and may exist in a trihydrate form.[1][2] It is known for being very soluble in water and also soluble in alcohol.

General Properties

| Property | Value | Source(s) |

| Chemical Name | dipotassium;2,3-dihydroxypropyl phosphate | [1] |

| Synonyms | This compound, Dithis compound, Glycerophosphoric acid potassium salt | [1] |

| CAS Number | 1319-69-3 | [1] |

| Molecular Formula | C₃H₇K₂O₆P | [1] |

| Molecular Weight | 248.25 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid or solid | [2] |

Physicochemical Data

| Property | Value | Source(s) |

| Solubility | Very soluble in water; Soluble in alcohol | |

| pH | 9.5 - 11.3 (for a 200 g/L solution at 25°C) | [3] |

| pKa (of Glycerophosphoric Acid) | ~1.84 (predicted) | [4][5] |

| Stability | Hydrolysis is pH-dependent. | [6] |

Spectral Data

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of glycerophosphate is characterized by specific absorption bands corresponding to its functional groups. Key vibrational modes include:

-

P-O-C asymmetric stretch: around 1040 cm⁻¹

-

P-O⁻ symmetric stretch: around 890 cm⁻¹

-

O-H stretch (from glycerol (B35011) hydroxyl groups): a broad band in the high-frequency region.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy can be used to characterize the structure of this compound. The chemical shifts are influenced by the electronegative phosphate group and the hydroxyl groups of the glycerol backbone.

-

¹H NMR: Protons on the glycerol backbone will exhibit characteristic signals.

-

¹³C NMR: The three carbon atoms of the glycerol moiety will show distinct resonances, with their chemical shifts influenced by their proximity to the phosphate and hydroxyl groups.[9]

Mass Spectrometry (MS)

In mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI), glycerophosphate can be analyzed. The fragmentation pattern will typically involve the loss of the phosphate group and fragmentation of the glycerol backbone.[10]

Experimental Protocols

Determination of Aqueous Solubility

Objective: To determine the quantitative solubility of this compound in water.

Methodology: Shake-Flask Method

-

Preparation: Add an excess amount of this compound to a known volume of deionized water in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection: Allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a filtered syringe to avoid aspirating any solid particles.

-

Analysis: Analyze the concentration of this compound in the clear supernatant. This can be done using various analytical techniques:

-

Ion Chromatography: A suitable method for quantifying the glycerophosphate anion.

-

Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES): To determine the concentration of potassium or phosphorus.

-

Gravimetric Analysis: Evaporate a known volume of the saturated solution to dryness and weigh the residue.

-

-

Calculation: Express the solubility in g/100 mL.

Stability Testing in Aqueous Solution

Objective: To evaluate the stability of this compound in aqueous solutions under different pH and temperature conditions.

Methodology: Isothermal Stability Study

-

Solution Preparation: Prepare aqueous solutions of this compound at a known concentration in different buffers to maintain specific pH values (e.g., pH 4, 7, and 9).

-

Storage: Store aliquots of these solutions in sealed containers at various constant temperatures (e.g., 25°C, 40°C, and 60°C).

-

Sampling: At predetermined time intervals (e.g., 0, 1, 3, 6, 12, and 24 months), withdraw samples from each storage condition.

-

Analysis: Analyze the concentration of the remaining this compound in each sample using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector. The method should be able to separate the intact drug from its degradation products.

-

Data Analysis: Plot the concentration of this compound versus time for each condition. Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the rate constants.

Signaling Pathways and Biological Roles

Glycerophosphate, the anionic component of this compound, is a key intermediate in several metabolic pathways.

Glycerophospholipid Biosynthesis

Glycerol-3-phosphate is the backbone for the de novo synthesis of all glycerophospholipids, which are essential components of cellular membranes.[11][12] The pathway begins with the acylation of glycerol-3-phosphate.

Glycerophospholipid Biosynthesis Pathway.

Glycerol Phosphate Shuttle

The glycerol phosphate shuttle is a mechanism in some tissues, like the brain and skeletal muscle, to transport reducing equivalents from cytosolic NADH into the mitochondria for oxidative phosphorylation.[13][14][15]

Glycerol Phosphate Shuttle.

References

- 1. This compound | C3H7K2O6P | CID 80278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [drugfuture.com]

- 3. jianhaidulab.com [jianhaidulab.com]

- 4. lookchem.com [lookchem.com]

- 5. Glycerophosphoric acid CAS#: 57-03-4 [m.chemicalbook.com]

- 6. The mechanism of hydrolysis of beta-glycerophosphate by kidney alkaline phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. Thematic Review Series: Glycerolipids. Acyltransferases in bacterial glycerophospholipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glycerolipid Synthesis and Lipid Droplet Formation in the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Glycerol phosphate shuttle - Wikipedia [en.wikipedia.org]

- 14. Glycerol-3-Phosphate Shuttle Is Involved in Development and Virulence in the Rice Blast Fungus Pyricularia oryzae - PMC [pmc.ncbi.nlm.nih.gov]

- 15. glycerol-3-phosphate shuttle | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Potassium Glycerophosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for potassium glycerophosphate, a vital phosphate (B84403) donor in various biochemical reactions and a key component in pharmaceutical and nutraceutical formulations. This document details common chemical and enzymatic synthesis routes, purification protocols, and analytical methods for quality control.

Synthesis of this compound

The synthesis of this compound primarily involves the phosphorylation of glycerol (B35011), which can be achieved through direct esterification or a more controlled, isomer-specific approach using protecting groups. Enzymatic methods also offer a high degree of specificity under mild conditions.

Direct Esterification of Glycerol

A prevalent industrial method for producing a mixture of α- and β-potassium glycerophosphate is the direct esterification of glycerol with a phosphorylating agent, followed by neutralization with a potassium salt.[1]

Reaction Scheme:

Glycerol + Phosphorylating Agent → Glycerophosphoric Acid Glycerophosphoric Acid + Potassium Source → this compound

Common phosphorylating agents include phosphoric acid (H₃PO₄), phosphorus pentoxide (P₂O₅), and metaphosphoric acid.[2][3] The subsequent neutralization is typically carried out using potassium carbonate (K₂CO₃) or potassium hydroxide (B78521) (KOH).[1][3]

Table 1: Quantitative Data for Direct Esterification Methods

| Phosphorylating Agent | Glycerol to Acid Ratio (w/w) | Reaction Temperature (°C) | Reaction Time (hours) | Vacuum (mmHg) | Neutralizing Agent | Reported Yield | Reference |

| Phosphoric Acid | 48.78 : 51.22 | 120 - 140 | 5 - 6 | 650 - 700 | Not Specified | Not Specified | [4][5] |

| Phosphoric Acid & Sodium Dihydrophosphate | Molar Ratio 1:0.5-3 | 140 - 150 | 4 | Yes | Sodium Hydroxide | 71% (for sodium salt) | [3] |

| Phosphoric Acid | Not Specified | 120 - 145 | Not Specified | Not Specified | Potassium Hydroxide | Not Specified | [1] |

| Phosphoric Acid | Molar Ratio ≤1 | 120-150 | 4-7 | Yes | Not Specified | >35% content | [6] |

Experimental Protocol: Synthesis via Direct Esterification with Phosphoric Acid [4][5]

-

Reactant Charging: In a reaction kettle equipped with a condenser, water separator, and stirrer, charge 48.78 parts by weight of glycerol (95-99% purity) and 51.22 parts by weight of phosphoric acid (83-98% purity).

-

Esterification:

-

Apply vacuum to the reactor.

-

Begin stirring and heat the mixture.

-

Over 2 hours, increase the vacuum to 600 mmHg and the temperature to 120°C.

-

Continue heating and increase the vacuum to 650-700 mmHg and the temperature to 140°C over the next 3 hours.

-

Maintain these conditions and continue stirring for an additional 5-6 hours to ensure complete esterification. Water and other volatile byproducts are continuously removed through the condenser and water separator.

-

-

Neutralization: After the esterification is complete, cool the reaction mixture. Neutralize the resulting glycerophosphoric acid with a potassium source, such as potassium carbonate or potassium hydroxide, to the desired pH.

-

Initial Purification: The crude this compound solution is then typically subjected to decolorization and filtration.

Isomer-Specific Synthesis of β-Potassium Glycerophosphate

For applications requiring high isomeric purity, particularly the β-isomer, a more controlled synthesis strategy involving protecting groups is employed. This approach directs phosphorylation specifically to the C-2 position of the glycerol backbone.[1]

Experimental Protocol: Synthesis of β-Potassium Glycerophosphate using Protecting Groups [7][8]

-

Protection of Glycerol: React glycerol with a suitable protecting agent (e.g., pivaloyl chloride or benzyl (B1604629) chloroformate) to block the hydroxyl groups at the C-1 and C-3 positions, forming 1,3-diprotected glycerol.

-

Phosphorylation: The 1,3-diprotected glycerol is then reacted with a phosphorylating agent, such as phosphoryl chloride (POCl₃), in the presence of a proton acceptor. This directs the phosphorylation to the unprotected C-2 hydroxyl group.

-

Hydrolysis/Deprotection: The protecting groups are subsequently removed, often through hydrolysis or hydrogenolysis. For example, a reaction mixture can be quenched with water.

-

Neutralization and Isolation: The resulting β-glycerophosphoric acid is neutralized with a potassium source (e.g., potassium hydroxide). The final product, β-potassium glycerophosphate, can then be isolated, often achieving a purity of greater than 99% of the β-isomer.[7] A typical yield for this multi-step process can be around 80%.[8]

Enzymatic Synthesis

Enzymatic methods offer high specificity and operate under mild reaction conditions. Enzymes like phytases or acid phosphatases can catalyze the transfer of a phosphate group to glycerol from a phosphate donor molecule, such as pyrophosphate.[1]

Table 2: Quantitative Data for Enzymatic Synthesis

| Enzyme | Phosphate Donor | Product Concentration (g/L) | Reference |

| Acid Phosphatase (PhoN-Sf) | Pyrophosphate | 167 (racemic glycerol-1-phosphate) | |

| Phytase (Aspergillus niger) | Monophosphate | 104 (racemic glycerol-1-phosphate) |

Purification of this compound

Purification is a critical step to remove unreacted starting materials, byproducts, and color impurities, ensuring the final product meets the required quality standards for its intended application.

Decolorization with Activated Carbon

Activated carbon is widely used to remove colored impurities from the crude this compound solution.[9][10][11]

Experimental Protocol: Decolorization [9][12]

-

pH Adjustment: Adjust the pH of the crude this compound solution to a range of 3-6, as the decolorization effect of activated carbon is generally strongest in this range.[9]

-

Activated Carbon Addition: Add powdered activated carbon to the solution. The typical dosage ranges from 0.1% to 3% (w/v).[9]

-

Adsorption: Heat the mixture to 75-80°C and stir for 30-60 minutes to facilitate the adsorption of color bodies.[9]

-

Filtration: Filter the solution to remove the activated carbon. This can be done using a centrifuge or a filter press. The process may be repeated until the desired clarity is achieved.

Precipitation and Crystallization

Precipitation, often with an anti-solvent like ethanol (B145695), is a common method for isolating and purifying this compound from the aqueous solution.

Experimental Protocol: Purification by Ethanol Precipitation [13]

-

Concentration: If necessary, concentrate the decolorized this compound solution.

-

Precipitation: While stirring, slowly add cold absolute ethanol to the aqueous solution. The less polar ethanol will cause the ionic this compound to precipitate out of the solution.

-

Isolation: Collect the precipitate by filtration or centrifugation.

-

Washing: Wash the collected solid with cold 70% ethanol to remove residual impurities.

-

Drying: Dry the purified this compound under vacuum to remove residual ethanol and water.

Analytical Methods for Quality Control

To ensure the purity and identity of the final product, various analytical techniques are employed.

Table 3: Analytical Methods for this compound

| Analytical Technique | Purpose | Key Parameters | Reference |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of α- and β-isomers. | Mixed-mode columns can be used for the analysis of potassium salts. | [14][15] |

| ³¹P Nuclear Magnetic Resonance (³¹P-NMR) Spectroscopy | Structural confirmation and quantification of phosphorus-containing species. | Provides distinct signals for different phosphate esters, allowing for the identification and quantification of isomers and impurities. | [4][16][17] |

| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Elemental analysis for phosphorus and potassium content. | A highly sensitive method for accurate quantification of elemental composition. | [1] |

Visualizations

Signaling Pathway: Role of Glycerol-3-Phosphate in Metabolism

Glycerol-3-phosphate, the anionic component of this compound, is a crucial intermediate at the intersection of glycolysis, lipid biosynthesis, and cellular respiration.[18][19][20]

Caption: Metabolic fate of Glycerol-3-Phosphate.

Experimental Workflow: Synthesis and Purification of this compound

The following diagram illustrates a typical workflow for the synthesis and purification of this compound via direct esterification.

Caption: General workflow for synthesis and purification.

References

- 1. biotage.com [biotage.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C3H7K2O6P | CID 80278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN1151990A - Preparation method of glycerophosphate - Google Patents [patents.google.com]

- 6. scribd.com [scribd.com]

- 7. EP2389348B1 - Process for the synthesis of beta glycerol phosphate - Google Patents [patents.google.com]

- 8. Method for synthesizing beta-sodium glycero-phosphate - Eureka | Patsnap [eureka.patsnap.com]

- 9. Principle of Decolorized Activated Carbon [zhehanfilter.com]

- 10. carbotecnia.info [carbotecnia.info]

- 11. Production of valuable chemicals from glycerol using carbon fiber catalysts derived from ethylene - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Improving the decolorization of glycerol by adsorption using activated carbon derived from oil palm biomass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ProtocolsEthanolPrecipitation < Lab < TWiki [barricklab.org]

- 14. helixchrom.com [helixchrom.com]

- 15. HPLC Method for Analysis of Potassium Sorbate on Newcrom BH Column | SIELC Technologies [sielc.com]

- 16. 31P NMR of phospholipid glycerol phosphodiester residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. pnas.org [pnas.org]

- 19. Glycerol 3-phosphate - Wikipedia [en.wikipedia.org]

- 20. Glycerolipid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of β-Glycerophosphate as a Phosphatase Inhibitor

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: β-Glycerophosphate (BGP) is a widely utilized biochemical tool essential for the study of protein phosphorylation. While it is broadly classified as a general inhibitor of serine/threonine phosphatases, its precise mechanism of action is multifaceted. This technical guide provides a detailed examination of β-glycerophosphate's function as a phosphatase inhibitor, distinguishing it from its secondary role as a phosphate (B84403) donor in mineralization studies. We will explore its competitive inhibitory kinetics, present available quantitative data, detail its application in preserving signaling pathways, and provide a comprehensive experimental protocol for its characterization.

Core Mechanism of Inhibition: A Substrate Analog

β-Glycerophosphate primarily functions as a competitive inhibitor of phosphatases. Its efficacy stems from its structural similarity to the phosphoserine and phosphothreonine residues that are the natural substrates for a vast array of protein phosphatases. By mimicking the substrate, β-glycerophosphate binds to the active site of the enzyme, thereby preventing the enzyme from binding to and dephosphorylating its true protein substrates. This action is reversible and concentration-dependent.

This mode of action is particularly effective for broad-spectrum inhibition because the phosphate ester in β-glycerophosphate is a common structural motif recognized by the active sites of many different phosphatases. It is a staple component in cell lysis buffers and kinase assay buffers, where its presence at high concentrations (typically in the millimolar range) ensures that the phosphorylation states of proteins are preserved during experimental analysis.[1][2][3]

References

The Central Role of Potassium Glycerophosphate in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycerol-3-phosphate (G3P), often utilized in its stable potassium salt form, is a critical intermediate metabolite situated at the crossroads of glycolysis, lipid biosynthesis, and cellular respiration. This technical guide provides an in-depth exploration of the biochemical pathways involving potassium glycerophosphate, offering a comprehensive resource for researchers in cellular metabolism and drug development. The document details its integral role in the glycerol-3-phosphate shuttle for regenerating cytosolic NAD+, its function as a backbone for glycerolipid and phospholipid synthesis, and its involvement in cellular signaling. This guide presents quantitative data in structured tables, detailed experimental protocols for key assays, and visual diagrams of the core pathways to facilitate a deeper understanding of the multifaceted roles of this compound in cellular physiology and pathophysiology.

Introduction

This compound serves as a bioavailable source of glycerol-3-phosphate (G3P), a molecule of central importance in the metabolic landscape of the cell. G3P is a pivotal link between carbohydrate and lipid metabolism, and its concentration and flux through various pathways are tightly regulated to maintain cellular homeostasis. Its involvement extends from energy production through the glycerol-3-phosphate shuttle to the structural foundation of cellular membranes via glycerolipid synthesis.[1] Dysregulation of G3P metabolism has been implicated in various pathological conditions, making the enzymes and pathways it participates in attractive targets for therapeutic intervention. This guide aims to provide a detailed technical overview of the core biochemical pathways involving this compound, supported by quantitative data, experimental methodologies, and visual pathway representations.

Core Biochemical Pathways

The Glycerol-3-Phosphate Shuttle: A Bridge Between Cytosol and Mitochondria

The inner mitochondrial membrane is impermeable to NADH, yet the re-oxidation of cytosolic NADH produced during glycolysis is essential for maintaining glycolytic flux. The glycerol-3-phosphate shuttle is a key mechanism, particularly in tissues with high energy demands like the brain and skeletal muscle, that facilitates the transfer of reducing equivalents from cytosolic NADH to the mitochondrial electron transport chain.[2]

The shuttle involves two key enzymes:

-

Cytosolic Glycerol-3-Phosphate Dehydrogenase (GPD1): This NAD+-dependent enzyme catalyzes the reduction of dihydroxyacetone phosphate (B84403) (DHAP), a glycolytic intermediate, to glycerol-3-phosphate, thereby oxidizing NADH to NAD+ in the cytosol.[3]

-

Mitochondrial Glycerol-3-Phosphate Dehydrogenase (GPD2): Located on the outer surface of the inner mitochondrial membrane, this FAD-dependent enzyme oxidizes glycerol-3-phosphate back to DHAP, transferring the electrons to the electron transport chain via FAD, which is reduced to FADH2.[4]

This process allows for the continuous regeneration of cytosolic NAD+, crucial for sustaining glycolysis and ATP production.

Glycerol-3-Phosphate Shuttle Pathway

Glycerolipid and Phospholipid Synthesis

Glycerol-3-phosphate is the foundational molecule for the de novo synthesis of all glycerolipids, including triglycerides (for energy storage) and phospholipids (B1166683) (the primary components of cellular membranes).[5] This pathway, primarily occurring in the endoplasmic reticulum and outer mitochondrial membrane, involves the sequential acylation of the glycerol (B35011) backbone.

The initial and rate-limiting step is catalyzed by Glycerol-3-Phosphate Acyltransferase (GPAT) , which esterifies a fatty acyl-CoA to the sn-1 position of G3P to form lysophosphatidic acid (LPA).[6] Subsequent acylation at the sn-2 position by 1-acylglycerol-3-phosphate acyltransferase (AGPAT) yields phosphatidic acid (PA), a key branch point intermediate.[5] PA can then be dephosphorylated to diacylglycerol (DAG) for the synthesis of phosphatidylcholine and phosphatidylethanolamine, or it can be converted to CDP-diacylglycerol for the synthesis of phosphatidylinositol and cardiolipin.

Glycerolipid Synthesis Pathway

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and processes involving glycerophosphate.

Table 1: Kinetic Parameters of Key Enzymes

| Enzyme | Organism/Tissue | Substrate | Km | kcat | Reference |

| Cytosolic GPDH (GPD1) | Rabbit Muscle | Glycerol-3-Phosphate | 0.12 mM | 71 s-1 | |

| Dihydroxyacetone Phosphate | 0.18 mM | - | |||

| NAD+ | 0.035 mM | - | |||

| NADH | 0.004 mM | - | |||

| Mitochondrial GPDH (GPD2) | Rat Liver | Glycerol-3-Phosphate | 0.3 mM | - | |

| Glycerol-3-Phosphate Acyltransferase (GPAT1) | Rat Liver Mitochondria | Glycerol-3-Phosphate | 0.2 mM | - | [6] |

| Palmitoyl-CoA | 5 µM | - | [6] |

Note: kcat values are often not reported in all studies, especially for membrane-bound enzymes where precise concentration determination is challenging.

Table 2: Effect of β-Glycerophosphate on Osteoblast Mineralization

| β-Glycerophosphate Concentration | Mineral Deposition (Alizarin Red Staining, arbitrary units) | Cell Viability (LDH release, % of control) | Reference |

| 0 mM | 0 | 100 | [7] |

| 2 mM | 1.0 (baseline) | ~100 | [7] |

| 5 mM | ~2.5 | ~120 | [7] |

| 10 mM | ~4.0 | ~150 | [7] |

Data adapted from studies on rat calvarial osteoblasts. Increased LDH release indicates decreased cell viability.

Table 3: Impact of β-Glycerophosphate on Cellular Bioenergetics in Vascular Smooth Muscle Cells

| Parameter | Control | 10 mM β-Glycerophosphate | Reference |

| Basal Respiration (OCR, pmol/min) | ~100 | ~125 | [8] |

| Mitochondrial ATP Production (OCR, pmol/min) | ~75 | ~100 | [8] |

| Glycolysis (ECAR, mpH/min) | ~20 | ~20 | [8] |

OCR: Oxygen Consumption Rate; ECAR: Extracellular Acidification Rate. Data are approximate values derived from graphical representations in the cited literature.

Experimental Protocols

Assay for Glycerol-3-Phosphate Dehydrogenase (GPDH) Activity

This protocol describes a spectrophotometric assay to measure the activity of cytosolic GPDH (GPD1) by monitoring the reduction of NAD+ to NADH.

Materials:

-

Assay Buffer: 100 mM Tris-HCl, pH 9.0, 1 mM EDTA

-

Substrate Solution: 10 mM Glycerol-3-Phosphate in Assay Buffer

-

Cofactor Solution: 5 mM NAD+ in Assay Buffer

-

Cell or tissue lysate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing:

-

800 µL Assay Buffer

-

100 µL Substrate Solution

-

50 µL Cofactor Solution

-

-

Equilibrate the mixture to the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding 50 µL of the cell or tissue lysate.

-

Immediately begin monitoring the increase in absorbance at 340 nm over time (e.g., for 5 minutes).

-

Calculate the rate of NADH production using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M-1cm-1).

GPDH Activity Assay Workflow

Osteoblast Mineralization Assay with β-Glycerophosphate

This protocol outlines the induction of mineralization in osteoblast-like cells using β-glycerophosphate.

Materials:

-

Osteoblast cell line (e.g., MC3T3-E1)

-

Growth Medium: α-MEM with 10% FBS and 1% Penicillin-Streptomycin

-

Osteogenic Differentiation Medium: Growth Medium supplemented with 50 µg/mL ascorbic acid and 2-10 mM β-glycerophosphate

-

Alizarin Red S staining solution

-

4% Paraformaldehyde (PFA) for fixation

Procedure:

-

Seed osteoblasts in a multi-well plate and grow to confluence in Growth Medium.

-

Upon confluence (Day 0), replace the Growth Medium with Osteogenic Differentiation Medium.

-

Change the medium every 2-3 days for a period of 14-21 days.

-

At the end of the differentiation period, wash the cells with PBS and fix with 4% PFA for 15 minutes.

-

Wash the fixed cells with deionized water and stain with Alizarin Red S solution for 20-30 minutes.

-

Wash extensively with deionized water to remove excess stain.

-

Visualize and quantify the red-stained calcium mineral deposits. For quantification, the stain can be extracted with a solution of 10% acetic acid and the absorbance measured at 405 nm.

Quantification of Glycerolipid Synthesis using Stable Isotope Labeling

This protocol provides a general workflow for tracing the incorporation of a stable isotope-labeled precursor into glycerolipids.

Materials:

-

Cultured cells of interest

-

Stable isotope-labeled precursor (e.g., 13C-glycerol or 13C-palmitate)

-

Cell culture medium

-

Lipid extraction solvents (e.g., chloroform, methanol)

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Culture cells to a desired confluency.

-

Replace the standard medium with a medium containing the stable isotope-labeled precursor.

-

Incubate the cells for a defined period (pulse).

-

(Optional for turnover studies) Replace the labeling medium with a medium containing the unlabeled precursor (chase).

-

At various time points, harvest the cells.

-

Perform a lipid extraction to isolate the total lipid fraction.

-

Analyze the lipid extract by LC-MS to separate and identify different lipid species.

-

Determine the isotopic enrichment in the glycerolipid species of interest to calculate the rate of synthesis and/or turnover.[9][10]

Drug Development Implications

The central role of glycerophosphate metabolism in linking major metabolic pathways makes it an attractive area for drug development.

-

Oncology: Cancer cells often exhibit altered metabolism, including increased glycolysis and lipid synthesis. Targeting enzymes in the glycerophosphate pathways, such as GPD2 or GPAT, could potentially disrupt the metabolic flexibility of cancer cells and inhibit their proliferation.

-

Metabolic Diseases: In conditions like obesity and type 2 diabetes, there is often an imbalance in lipid and glucose metabolism. Modulators of G3P metabolism could help to restore metabolic homeostasis. For instance, inhibitors of GPAT might reduce triglyceride synthesis and alleviate hepatic steatosis.

-

Neurodegenerative Diseases: The brain has a high energy demand and relies on efficient mechanisms like the glycerol-3-phosphate shuttle. Dysfunctional energy metabolism is a hallmark of many neurodegenerative disorders. Targeting components of the shuttle could be a strategy to support neuronal energy production.

Conclusion

This compound, as a source of the key metabolite glycerol-3-phosphate, is integral to fundamental cellular processes. Its participation in the glycerol-3-phosphate shuttle is vital for maintaining the cellular redox state and enabling high rates of glycolysis. Furthermore, it serves as the essential building block for the vast array of glycerolipids that are critical for energy storage and membrane structure. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers investigating cellular metabolism and for those in drug development seeking to modulate these pathways for therapeutic benefit. A thorough understanding of the intricate roles of glycerophosphate is paramount for advancing our knowledge of cellular physiology and for the development of novel treatments for a range of metabolic and proliferative diseases.

References

- 1. Genetically encoded biosensors for evaluating NAD+/NADH ratio in cytosolic and mitochondrial compartments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glycerol-3-phosphate dehydrogenase - Wikipedia [en.wikipedia.org]

- 4. Mechanism of action of beta-glycerophosphate on bone cell mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glycerolipids: Structure, Synthesis, Function and Analytical Techniques - Creative Proteomics [creative-proteomics.com]

- 6. Kinetic regulation of the mitochondrial glycerol-3-phosphate dehydrogenase by the external NADH dehydrogenase in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Metabolic Heavy Isotope Labeling to Study Glycerophospholipid Homeostasis of Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Genetically encoded biosensors for evaluating NAD+/NADH ratio in cytosolic and mitochondrial compartments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tracing de novo Lipids using Stable Isotope Labeling LC-TIMS-TOF MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Potassium glycerophosphate as an organic phosphate source in microbiology

Potassium Glycerophosphate: An Organic Phosphate (B84403) Source in Microbiology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In microbiological research and industrial fermentation, the choice of nutrient sources is critical for optimizing microbial growth, product yield, and experimental reproducibility. While inorganic phosphates are commonly used, organic phosphate sources like this compound offer distinct advantages, including enhanced bioavailability, reduced precipitation, and physiological relevance. This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, metabolic pathways of utilization by microorganisms, and practical applications. It includes detailed experimental protocols for media preparation and comparative growth analysis, alongside quantitative data and visual diagrams of key metabolic and experimental workflows to support researchers in leveraging this versatile compound.

Introduction to Organic Phosphate Sources

Phosphorus is an essential element for all life, forming the backbone of nucleic acids (DNA and RNA), phospholipids (B1166683) in cell membranes, and the primary energy currency, adenosine (B11128) triphosphate (ATP). In microbial culture, phosphorus is typically supplied as inorganic phosphate (Pi) salts. However, high concentrations of inorganic phosphate can lead to precipitation with divalent cations (e.g., Ca²⁺, Mg²⁺) in the medium, reducing its availability.

Organic phosphate compounds, where phosphate is ester-linked to an organic molecule, serve as an alternative. Microorganisms can utilize these compounds by secreting extracellular phosphatases to cleave the phosphate for uptake or by transporting the entire molecule intracellularly for subsequent hydrolysis.[1] Glycerophosphate is a key organic phosphate source, acting as a crucial intermediate in glycolysis and phospholipid biosynthesis.[2][3] Its potassium salt, this compound, is highly soluble and serves as a dual source of both essential phosphorus and potassium.[4][5]

This compound: Chemical and Physical Properties

This compound is a stable, highly water-soluble organophosphate salt.[6] Its properties make it an excellent choice for inclusion in defined and complex microbial culture media.[4][7]

| Property | Description | Reference(s) |

| Chemical Formula | C₃H₇K₂O₆P | [6] |

| Molecular Weight | 248.25 g/mol | [5][6] |

| CAS Number | 1319-69-3 | [4][6] |

| Appearance | Colorless to pale-yellow viscous liquid or solid (often supplied as a 50-75% aqueous solution) | [4][5][6] |

| Solubility | Very soluble in water; soluble in alcohol | [4][6] |

| Synonyms | Dithis compound, this compound solution | [6] |

Metabolic Pathways of Glycerophosphate Utilization

Bacteria have evolved sophisticated systems to transport and metabolize glycerophosphates. The mechanisms in Escherichia coli are well-characterized and serve as a model for many other bacteria. Utilization involves two primary stages: transport across the cell membrane and intracellular catabolism.

Transport Systems: The Glp and Ugp Regulons

E. coli possesses two main systems for the uptake of glycerol-3-phosphate (G3P):

-

The Glp System: This system includes the GlpT transporter, a membrane protein that functions as a G3P/Pi antiporter.[2][8] It facilitates the uptake of G3P from the periplasm into the cytoplasm in exchange for an inorganic phosphate ion. The expression of glpT is part of the glp regulon, which is regulated by the availability of glycerol (B35011) and G3P.[9]

-

The Ugp System: The Ugp (uptake of glycerol phosphate) system is a high-affinity ABC (ATP-binding cassette) transporter that is induced under phosphate starvation conditions as part of the PHO regulon.[1][10][11] It transports G3P and various glycerophosphodiesters directly into the cytoplasm, using the energy from ATP hydrolysis.[12] The system consists of a periplasmic binding protein (UgpB ), two integral membrane proteins (UgpA and UgpE ), and a cytoplasmic ATPase (UgpC ).[12][13]

Intracellular Metabolism

Once inside the cytoplasm, glycerol-3-phosphate is a pivotal metabolic intermediate. It can be directed into two primary pathways:

-

Energy Production (Glycolysis): G3P is oxidized to dihydroxyacetone phosphate (DHAP) by the enzyme G3P dehydrogenase (GlpD) .[3][14] DHAP is an intermediate in the glycolytic pathway and can be further metabolized to generate ATP and pyruvate.[15]

-

Lipid Biosynthesis: G3P is the backbone for the synthesis of all glycerophospholipids, which are the primary components of bacterial cell membranes.[12][15]

The balance of G3P metabolism is crucial; accumulation of G3P can lead to growth stasis or toxicity in some bacteria.[16][17]

Advantages of this compound in Microbial Culture

Using this compound as a phosphate source offers several benefits for researchers:

-

High Solubility & Stability: Avoids precipitation issues common with inorganic phosphates, ensuring consistent nutrient availability.[4][6]

-

Dual Nutrient Source: Efficiently delivers both phosphorus and potassium.

-

Physiological Relevance: G3P is a natural metabolite, making it a more biologically relevant phosphate source for certain studies.[2]

-

pH Buffering: While not its primary role, it can contribute to the buffering capacity of the medium.

-

Induction of Specific Pathways: Its use can select for or study organisms with efficient organic phosphate utilization pathways, such as the Ugp system, which is often linked to phosphate-starvation responses.[1][11]

Quantitative Analysis: Performance as a Phosphate Source

While direct, comprehensive comparative studies are sparse, research indicates that the efficiency of this compound utilization depends on the microorganism's genetic makeup. Bacteria possessing high-affinity transport systems (like Ugp) or efficient extracellular phosphatases can utilize it as effectively as inorganic phosphate, particularly under phosphate-limiting conditions.[18][19] In a study on activated sludge, TOC removal efficiency was highest with inorganic phosphate, but other organic sources like β-glycerol phosphate still supported robust microbial communities and function.[20]

| Parameter | Inorganic Phosphate (e.g., K₂HPO₄) | This compound | Considerations for Microbiology |

| P Availability | High, but prone to precipitation | High, remains soluble | Glycerophosphate is superior in media with high concentrations of divalent cations. |

| Uptake Mechanism | Direct transport (e.g., Pst system) | Transport of intact molecule (Ugp, GlpT) or extracellular hydrolysis followed by Pi transport.[1][8] | Utilization depends on the expression of specific transporters or phosphatases. |

| Metabolic Energy | Directly assimilated | May require ATP for transport (Ugp system) or enzymatic cleavage.[12] | The energetic cost of utilization can influence growth kinetics. |

| Growth Support | Universal | Effective for most bacteria, especially those adapted to nutrient-poor environments.[19] | Can be used to select for or study specific metabolic capabilities. |

Applications in Research and Drug Development

The unique metabolic pathways associated with glycerophosphate make it a valuable tool in research and a potential target for drug development.

-

Basic Research: Used in defined media to study phosphate metabolism, gene regulation (e.g., the PHO regulon), and transport kinetics.[10][21][22]

-

Pathogen Research: The metabolism of G3P is critical for the virulence and survival of many pathogens, including Pseudomonas aeruginosa and Streptococcus suis.[12][16] Homeostasis of G3P is essential, and its disruption can impair growth and reduce the production of virulence factors.[16][23]

-

Drug Development: Enzymes in the G3P metabolic pathway, such as G3P dehydrogenase (GlpD), are being investigated as potential targets for novel antimicrobial agents.[16] Inhibiting these enzymes could lead to the toxic accumulation of G3P, providing a new strategy to combat antibiotic-resistant bacteria.[16][23]

Experimental Protocols

Protocol: Preparation of Defined M9 Minimal Medium with this compound

This protocol describes the preparation of 1 liter of M9 minimal medium where this compound is the sole phosphate source.

Materials:

-

5x M9 Salts Solution (Phosphate-free):

-

30 g NaCl

-

50 g NH₄Cl

-

Dissolve in dH₂O to a final volume of 1 L. Autoclave.

-

-

This compound solution (e.g., 75% w/v)

-

20% Glucose solution (filter-sterilized)

-

1 M MgSO₄ solution (autoclaved)

-

1 M CaCl₂ solution (autoclaved)

-

Sterile dH₂O

Procedure:

-

To 750 mL of sterile dH₂O, aseptically add 200 mL of the 5x phosphate-free M9 salts solution.

-

Add a volume of this compound solution to achieve the desired final phosphate concentration (e.g., for a typical M9 medium with ~22 mM phosphate, add ~7.3 g of this compound).

-

Aseptically add 20 mL of 20% glucose solution (final concentration 0.4%).

-

Aseptically add 2 mL of 1 M MgSO₄ solution.

-

Aseptically add 100 µL of 1 M CaCl₂ solution.

-

Add sterile dH₂O to bring the final volume to 1 L.

-

Mix gently and dispense into sterile flasks or tubes as needed.

Protocol: Bacterial Growth Assay to Compare Phosphate Sources

This protocol outlines a method to compare bacterial growth kinetics using inorganic phosphate versus this compound.[24][25][26]

Procedure:

-

Media Preparation: Prepare two batches of defined minimal medium as described in Protocol 7.1. For the control medium, omit this compound and add an equimolar concentration of phosphorus using K₂HPO₄/KH₂PO₄.

-

Inoculum Preparation: Grow an overnight culture of the desired bacterial strain (e.g., E. coli K-12) in a non-selective rich medium (e.g., LB broth).[24]

-

Inoculation: Inoculate the two types of minimal media with the overnight culture to a starting OD₆₀₀ of ~0.05.

-

Incubation & Measurement: Incubate the cultures at the optimal temperature (e.g., 37°C) with shaking.[25] Measure the optical density at 600 nm (OD₆₀₀) at regular time intervals (e.g., every 30-60 minutes) for 18-24 hours using a spectrophotometer or a microplate reader.[24][27]

-

Data Analysis: Plot OD₆₀₀ versus time on a semi-logarithmic scale. Determine the maximum growth rate (µ) from the slope of the exponential phase and the final cell density (ODmax) from the stationary phase.

Protocol: Phosphatase Activity Assay

This assay measures the ability of a bacterial culture (or cell-free supernatant) to hydrolyze an organic phosphate source, using the chromogenic substrate p-nitrophenyl phosphate (pNPP).[28][29][30]

Materials:

-

Assay Buffer: 1.0 M Tris-HCl, pH 8.0

-

Substrate: p-Nitrophenyl phosphate (pNPP) solution (e.g., 1 mg/mL in assay buffer).

-

Stop Solution: 1.0 M NaOH

-

Bacterial culture supernatant or lysed cells.

-

Spectrophotometer or microplate reader capable of reading at 405-410 nm.

Procedure:

-

Sample Preparation: Grow bacteria in a medium containing this compound to induce phosphatase expression. Separate the cells from the supernatant by centrifugation. The supernatant will contain secreted phosphatases.

-

Reaction Setup: In a microfuge tube or microplate well, add 500 µL of assay buffer and 100 µL of the bacterial supernatant (the enzyme source).

-

Initiate Reaction: Add 100 µL of the pNPP substrate solution to the tube, mix, and start a timer. Incubate at a controlled temperature (e.g., 37°C).[30]

-

Stop Reaction: After a defined incubation period (e.g., 15-30 minutes), stop the reaction by adding 500 µL of 1.0 M NaOH. The NaOH will stop the enzymatic activity and cause the p-nitrophenol product to turn yellow.[29]

-

Measure Absorbance: Measure the absorbance of the yellow solution at 405-410 nm.[29]

-

Quantification: Compare the absorbance to a standard curve of p-nitrophenol to determine the amount of product formed. One unit of activity is typically defined as the amount of enzyme that hydrolyzes 1 µmole of pNPP per minute.[30]

Conclusion

This compound is more than just a nutrient; it is a versatile tool for microbiological research. Its favorable chemical properties prevent common issues associated with inorganic phosphates, while its role as a central metabolite provides a physiologically relevant source of phosphorus and potassium. For researchers in basic science and drug development, understanding the transport and metabolic pathways of glycerophosphate utilization offers new avenues for studying microbial physiology, gene regulation, and virulence. The enzymes within these pathways represent promising targets for the development of next-generation antimicrobial therapies. The protocols and data presented in this guide provide a solid foundation for professionals seeking to incorporate this compound into their experimental designs.

References

- 1. Uptake of Glycerol-2-Phosphate via the ugp-Encoded Transporter in Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glycerol-3-phosphate transporter of Escherichia coli: structure, function and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. This compound | 1319-69-3 [chemicalbook.com]

- 5. This compound [drugfuture.com]

- 6. This compound | C3H7K2O6P | CID 80278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. guidechem.com [guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. Periplasmic protein related to the sn-glycerol-3-phosphate transport system of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. The pho regulon-dependent Ugp uptake system for glycerol-3-phosphate in Escherichia coli is trans inhibited by Pi - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification and characterization of ugpE associated with the full virulence of Streptococcus suis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. journals.asm.org [journals.asm.org]

- 17. Growth Stasis by Accumulated l-α-Glycerophosphate in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Roles of Phosphorus Sources in Microbial Community Assembly for the Removal of Organic Matters and Ammonia in Activated Sludge - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Microbial Techniques: Preparing Minimal Media [madsci.org]

- 22. Minimal media (Davis formulation) - Sharebiology [sharebiology.com]

- 23. researchgate.net [researchgate.net]

- 24. microbenotes.com [microbenotes.com]

- 25. Bacterial Growth Curve Protocol - Creative Biogene [microbiosci.creative-biogene.com]

- 26. info.gbiosciences.com [info.gbiosciences.com]

- 27. Bacterial Growth Curve Measurements with a Multimode Microplate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Alkaline Phosphatase Enzyme Activity Assay Procedure - EY Laboratories, Inc. [eylabs.com]

- 29. columbia.edu [columbia.edu]

- 30. Enzymatic Assay of Acid Phosphatase (EC 3.1.3.2) [sigmaaldrich.com]

An In-depth Technical Guide to the Isomers: α- vs. β-Glycerophosphate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the structural, chemical, and biological differences between alpha- (α-) and beta- (β-) glycerophosphate. It is designed to serve as a core resource for professionals in research and drug development, offering detailed experimental protocols and a clear visualization of relevant biological pathways.

Introduction: Defining the Isomers

Glycerophosphate, a fundamental molecule in cellular metabolism, exists as two primary isomers: α-glycerophosphate and β-glycerophosphate. The distinction lies in the position of the phosphate (B84403) group on the glycerol (B35011) backbone.

-

α-Glycerophosphate: The phosphate group is esterified to one of the primary hydroxyl groups (C1 or C3) of glycerol. Due to the chiral nature of the C2 carbon, α-glycerophosphate exists as two enantiomers: L-α-glycerophosphate (glycerol 3-phosphate) and D-α-glycerophosphate (glycerol 1-phosphate). The L-isoform is the biologically active enantiomer in most metabolic pathways.

-

β-Glycerophosphate: The phosphate group is attached to the secondary hydroxyl group (C2) of the glycerol molecule. Unlike its alpha counterpart, β-glycerophosphate is not chiral.[1]

This seemingly subtle structural difference leads to distinct chemical properties and profoundly different roles in biological systems, ranging from energy metabolism to cell signaling and differentiation.

Comparative Physicochemical Properties

A clear understanding of the distinct physical and chemical properties of each isomer is crucial for their application in experimental settings. The following table summarizes key quantitative data for α- and β-glycerophosphate.

| Property | α-Glycerophosphate (DL-racemic mixture) | β-Glycerophosphate |

| IUPAC Name | 2,3-dihydroxypropyl dihydrogen phosphate | 1,3-dihydroxypropan-2-yl dihydrogen phosphate |

| Molecular Formula | C₃H₉O₆P | C₃H₉O₆P |

| Molecular Weight | 172.07 g/mol | 172.07 g/mol [2] |

| CAS Number | 57-03-4 | 17181-54-3[2] |

| Chirality | Chiral (exists as D and L enantiomers) | Achiral |

Biological Significance and Differential Roles

The isomeric forms of glycerophosphate are not interchangeable within biological systems. They participate in distinct metabolic pathways and cellular processes, highlighting the specificity of enzymatic recognition.

α-Glycerophosphate: A Key Player in Energy Metabolism

L-α-Glycerophosphate is a critical intermediate in both carbohydrate and lipid metabolism. Its most prominent role is in the glycerol-3-phosphate shuttle , a vital mechanism for regenerating NAD+ from NADH produced during glycolysis, particularly in tissues with high metabolic rates such as skeletal muscle and the brain.[3] This shuttle facilitates the transfer of reducing equivalents from the cytosol to the mitochondrial electron transport chain for ATP production.[3][4][5]

β-Glycerophosphate: A Modulator of Cell Fate and Signaling

While less abundant in central metabolism, β-glycerophosphate has gained significant attention in cell biology and tissue engineering for its potent effects on cellular function:

-

Induction of Osteogenic Differentiation: β-Glycerophosphate is a standard and essential component of osteogenic differentiation media for mesenchymal stem cells (MSCs) and other progenitor cells.[1][6] It serves as a source of phosphate ions for the formation of hydroxyapatite, the mineral component of bone.[1][7] Beyond being a simple phosphate donor, it actively influences intracellular signaling pathways that promote the expression of osteogenic markers.[1][7]

-

Phosphatase Inhibition: β-Glycerophosphate is widely used as a serine/threonine phosphatase inhibitor in biochemical assays and cell lysis buffers.[1][8] This property is crucial for preserving the phosphorylation status of proteins during experimental procedures, which is essential for studying signaling pathways.[9]

-

Modulation of Cellular Bioenergetics: Recent studies have shown that β-glycerophosphate can alter mitochondrial function and the overall bioenergetic profile of cells, such as vascular smooth muscle cells.[7]

Key Signaling and Metabolic Pathways

The distinct biological roles of α- and β-glycerophosphate are rooted in their participation in specific cellular pathways.

The Glycerol-3-Phosphate Shuttle

This shuttle is a prime example of the metabolic importance of L-α-glycerophosphate. It involves two key enzymes: a cytosolic glycerol-3-phosphate dehydrogenase (GPD1) and a mitochondrial glycerol-3-phosphate dehydrogenase (GPD2).

β-Glycerophosphate in Osteogenic Differentiation Signaling

β-Glycerophosphate, in conjunction with other agents like ascorbic acid and dexamethasone, triggers a complex signaling cascade that culminates in the differentiation of stem cells into osteoblasts. This involves the upregulation of key transcription factors and the activation of signaling molecules.

Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments involving α- and β-glycerophosphate.

Protocol for Osteogenic Differentiation of Mesenchymal Stem Cells

This protocol describes the standard method for inducing osteogenic differentiation in vitro using a β-glycerophosphate-containing medium.

Materials:

-

Mesenchymal Stem Cells (MSCs)

-

Growth Medium: High-glucose DMEM, 10% FBS, 1% Penicillin/Streptomycin

-

Osteogenic Differentiation Medium:

-

Growth Medium

-

100 nM Dexamethasone

-

10 mM β-glycerophosphate

-

0.05 mM Ascorbic acid-2-phosphate

-

-

Phosphate-Buffered Saline (PBS)

-

10% Neutral Buffered Formalin

-

Staining for mineralization (e.g., Alizarin Red S or von Kossa stain)

Procedure:

-

Culture MSCs in growth medium until they reach confluence in a multi-well plate.

-

Aspirate the growth medium and replace it with the osteogenic differentiation medium.

-

Change the medium every three days for a period of 14-21 days.

-

After the differentiation period, wash the cells twice with PBS.

-

Fix the cells with 10% neutral buffered formalin for 30-60 minutes at room temperature.

-

Wash the fixed cells with deionized water.

-

Stain for calcium deposits using Alizarin Red S or von Kossa staining to visualize matrix mineralization.

Workflow Diagram:

Continuous Spectrophotometric Assay for Alkaline Phosphatase

This assay can be used to measure the activity of alkaline phosphatase using either α- or β-glycerophosphate as a substrate.[10]

Principle:

Alkaline phosphatase hydrolyzes glycerophosphate to glycerol and inorganic phosphate. The liberated glycerol is then oxidized by glycerol dehydrogenase, which concomitantly reduces NAD+ to NADH. The increase in absorbance at 340 nm due to NADH formation is monitored spectrophotometrically and is directly proportional to the alkaline phosphatase activity.

Materials:

-

Alkaline phosphatase source (e.g., cell lysate, purified enzyme)

-

Assay Buffer: (e.g., Tris-HCl buffer, pH 9.0)

-

Substrate: 100 mM α- or β-glycerophosphate solution

-

1 M MgCl₂

-

Glycerol Dehydrogenase

-

10 mM NAD+ solution

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing Assay Buffer, MgCl₂, NAD+, and glycerol dehydrogenase.

-

Add the glycerophosphate substrate to the mixture and incubate at 37°C for 5 minutes to allow the temperature to equilibrate and to record a baseline reading.

-

Initiate the reaction by adding the alkaline phosphatase sample to the cuvette.

-

Immediately begin monitoring the increase in absorbance at 340 nm over time.

-

Calculate the rate of change in absorbance (ΔA340/min) from the linear portion of the curve.

-

Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of enzyme activity.

Chromatographic Separation of α- and β-Glycerophosphate

Ion chromatography is an effective method for separating and quantifying α- and β-glycerophosphate in a mixture.[11][12]

Instrumentation and Columns:

-

Ion chromatograph with a conductivity detector

-

Anion-exchange column (e.g., Metrosep A Supp 7 - 250/4.0)

Mobile Phase (Eluent):

-

3.6 mM Sodium Carbonate (Na₂CO₃)

Procedure:

-

Prepare the mobile phase and equilibrate the column until a stable baseline is achieved.

-

Prepare standards of α- and β-glycerophosphate of known concentrations.

-

Prepare the sample for analysis, ensuring it is filtered and appropriately diluted.

-

Inject the standards and the sample onto the column.

-

Run the chromatogram under isocratic elution conditions.

-

Identify the peaks for α- and β-glycerophosphate based on the retention times of the standards.

-

Quantify the amount of each isomer in the sample by comparing the peak areas to the standard curve.

Conclusion